Gloriosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

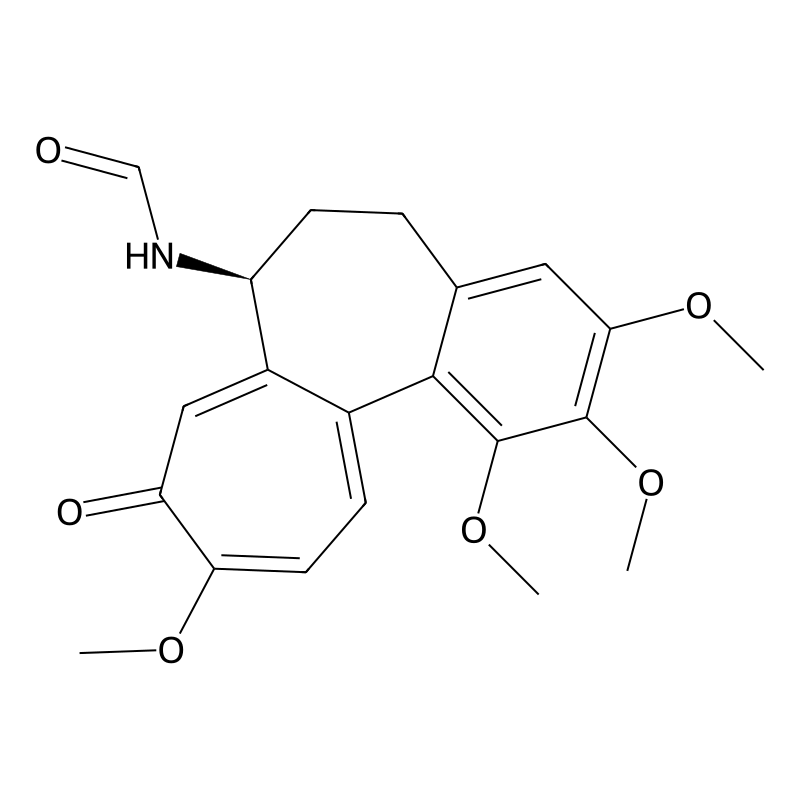

Gloriosine is a natural alkaloid derived from the roots of the plant Gloriosa superba, which is known for its medicinal properties. Structurally, gloriosine is closely related to colchicine, featuring a complex arrangement of rings that contribute to its biological activity. Its chemical formula is C21H23NO6, and it exhibits significant antiproliferative properties against various cancer cell lines, making it a compound of interest in cancer research and drug development .

In Vitro Studies

Studies have shown that gloriosine exhibits antiproliferative activity against various cancer cell lines, including lung, breast, and liver cancer cells. This means it can slow or stop the growth of cancer cells in a laboratory setting.

One study found that gloriosine was more effective than colchicine, another well-known alkaloid from the same plant, in inhibiting the growth of certain cancer cell lines [].

Mechanism of Action

Further research suggests that gloriosine may work by targeting microtubules, which are structures essential for cell division. Similar to colchicine, gloriosine may bind to tubulin and disrupt its assembly, thereby preventing cancer cells from dividing and multiplying [].

Future Directions

- Confirm its efficacy and safety in animal models and eventually in clinical trials.

- Understand the exact mechanisms by which gloriosine exerts its anti-cancer effects.

- Develop potential drug formulations for therapeutic use.

Gloriosine has shown promising biological activities, particularly its antiproliferative effects against a range of cancer cell lines. Studies have reported IC50 values between 32.61 nM and 100.28 nM, indicating potent cytotoxicity. The compound induces apoptosis in cancer cells, characterized by the formation of apoptotic bodies and nuclear condensation. Additionally, gloriosine inhibits cell migration in lung cancer cells (A549), suggesting potential applications in preventing metastasis .

Synthesis of gloriosine typically involves extraction from Gloriosa superba roots, followed by purification techniques such as chromatography. Recent studies have explored synthetic modifications to enhance its efficacy and reduce toxicity by creating derivatives with altered functional groups. For example, amine and amide derivatives of gloriosine have been synthesized and evaluated for their cytotoxic properties .

Due to its significant anticancer potential, gloriosine is being investigated as a lead compound for drug development. Its ability to bind to the colchicine-binding site on tubulin makes it a candidate for treatments targeting microtubule dynamics in cancer therapy. Furthermore, gloriosine's properties may extend to other therapeutic areas such as anti-inflammatory and antimicrobial applications .

Molecular docking studies have demonstrated that gloriosine binds effectively to the colchicine-binding site on β-tubulin, with a binding score of -7.5 kcal/mol, comparable to that of colchicine (-7.4 kcal/mol). These studies reveal that gloriosine shares similar hydrophobic interaction sites with colchicine while also exhibiting unique binding characteristics due to structural differences. This specificity may lead to different pharmacological profiles compared to traditional colchicine derivatives .

Several compounds exhibit structural or functional similarities to gloriosine:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Colchicine | Colchicum autumnale | Anticancer, anti-inflammatory | Well-studied; high toxicity |

| Thiocolchicoside | Gloriosa superba | Anticancer | Contains sulfur; less toxic |

| 3-Demethylcolchicine | Derived from colchicine | Anticancer | Modified structure |

| N-Deacetyl-N-formylcolchicine | Synthetic derivative | Anticancer | Enhanced binding properties |

Gloriosine stands out due to its unique structural modifications that enhance its interaction with tubulin while potentially offering lower toxicity compared to traditional colchicine derivatives .

Botanical Origin in Gloriosa superba

Plant Distribution and Ecology

Gloriosa superba Linnaeus represents the primary natural source of gloriosine, a tropolone-containing alkaloid with significant biological activity [5]. This herbaceous perennial climbing plant belongs to the family Colchicaceae and exhibits extensive geographical distribution across tropical regions [9]. The species demonstrates remarkable adaptability, being native to much of Africa except North Africa, and extends throughout tropical Asia including the Indian subcontinent, mainland and maritime Southeast Asia, and south-central China [9].

The ecological range of Gloriosa superba encompasses diverse habitat types including tropical jungles, forests, thickets, woodlands, grasslands, and sand dunes [9]. The plant demonstrates exceptional altitude tolerance, growing at elevations up to 2,500 meters above sea level [9] [10]. In India, the species is distributed throughout tropical regions up to an altitude of 2,500 meters and is found in the Andaman Islands [10]. The plant exhibits particular abundance in the Western Ghats region, though population density is rapidly decreasing due to excessive harvesting by herbal medicine producers [23].

Gloriosa superba thrives in warm, humid tropical conditions with well-distributed annual rainfall of 350-400 centimeters [41]. The species grows optimally in sandy loam soils with good drainage and demonstrates tolerance for nutrient-poor soil conditions [9]. The plant exhibits climbing behavior through modified leaf-tip tendrils, with stems reaching up to 4 meters in length [9]. Natural pollination occurs primarily through butterflies and sunbirds, contributing to the species' reproductive success across its native range [9].

Anatomical Localization in Plant Tissues

Gloriosine demonstrates differential distribution patterns across various anatomical structures of Gloriosa superba, with concentration levels varying significantly among plant tissues [17] [20]. The alkaloid is predominantly localized in the underground storage organs, particularly the tuberous roots and rhizomes, which serve as the primary commercial source for gloriosine extraction [20] [21]. Research investigations have confirmed the presence of gloriosine in all plant parts, including tubers, aerial shoots, and seeds [24].

Quantitative analysis reveals that gloriosine content in tubers ranges from 0.003 to 0.198 percent on a dry weight basis across different populations [22]. The seeds of Gloriosa superba also contain appreciable quantities of gloriosine, though generally at lower concentrations compared to the underground organs [19]. Microscopic examination of tuber sections demonstrates the presence of starch grains abundantly distributed throughout the tissue, which may influence alkaloid storage and localization patterns [32].

The anatomical distribution of gloriosine correlates with the metabolic activity of different plant tissues, with higher concentrations typically observed in metabolically active storage organs [24]. Comparative studies among different Gloriosa species indicate that Gloriosa superba exhibits the highest gloriosine content compared to related species such as Gloriosa lutea and Gloriosa rothschildiana [17]. The localization pattern suggests that gloriosine serves important physiological functions related to plant defense and metabolic regulation [25].

Biosynthetic Pathway in Gloriosa superba

The biosynthetic pathway of gloriosine in Gloriosa superba represents a complex enzymatic process that involves multiple intermediate compounds and specialized biosynthetic machinery [25] [27]. Gloriosine functions as a key intermediate in the broader colchicine biosynthetic pathway, specifically identified as N-formyldemecolcine or N-deacetyl-N-formylcolchicine [25]. The biosynthetic route initiates from phenethylisoquinoline precursors and proceeds through a series of oxidative and methylation reactions [27].

Recent investigations have elucidated the enzymatic machinery responsible for gloriosine biosynthesis, identifying eight genes from Gloriosa superba that facilitate the conversion of phenethylisoquinoline substrates to N-formyldemecolcine [27]. The pathway involves critical enzymes including cytochrome P450 oxidases, methyltransferases, and specialized ring expansion enzymes that generate the characteristic tropolone ring structure [25] [27]. The biosynthetic process demonstrates remarkable specificity, with N-demethylation preceding N-deformylation in the transformation sequence [25].

The biosynthetic pathway demonstrates tissue-specific expression patterns, with higher enzymatic activity observed in rhizome and tuber tissues compared to aerial plant parts [25]. Environmental factors significantly influence the expression of biosynthetic genes, with temperature, humidity, and soil conditions affecting the overall alkaloid production levels [25] [27]. The identification of specific biosynthetic enzymes has enabled heterologous production systems, demonstrating the potential for biotechnological applications in gloriosine production [25] [27].

Extraction and Isolation Methodologies

Solvent Extraction Techniques

Solvent extraction represents the primary methodology for gloriosine recovery from Gloriosa superba plant material, with various extraction parameters significantly influencing yield and purity [31]. Optimization studies have identified critical factors affecting extraction efficiency, including solvent composition, temperature, extraction time, particle size, solvent-to-solid ratio, and pH conditions [31]. Ethanol-water mixtures demonstrate superior extraction performance compared to single-component solvents, with optimal results achieved using 70 percent ethanol in ethanol-water mixture [31].

Temperature optimization studies indicate that extraction at 35 degrees Celsius provides optimal gloriosine recovery without thermal degradation of the target compound [31]. The extraction time significantly influences yield, with optimal results obtained after 70 minutes of extraction under controlled conditions [31]. Particle size reduction enhances extraction efficiency, with mean particle size of 0.5 millimeters providing maximum gloriosine recovery [31]. The solvent-to-solid ratio demonstrates critical importance, with optimal ratios of 50:1 maximizing alkaloid extraction while maintaining process efficiency [31].

Super critical fluid extraction using carbon dioxide with water as co-solvent represents an advanced extraction methodology for gloriosine recovery [30]. This technique operates at 60 degrees Celsius and pressures ranging from 200 to 450 bars, with optimal extraction achieved at 400 bars pressure [30]. The super critical fluid extraction method provides enhanced selectivity and eliminates residual solvent contamination, making it suitable for pharmaceutical applications [30]. Methanol and chloroform extraction methods have also been successfully employed for gloriosine isolation, though with varying efficiency levels [31].

Chromatographic Purification Methods

High Performance Thin Layer Chromatography represents the most widely employed technique for gloriosine purification and analysis [32] [34]. The optimal mobile phase system consists of chloroform, acetone, and diethylamine in a ratio of 5:4:1, providing excellent separation of gloriosine from other alkaloids and plant constituents [32] [34]. Under these conditions, gloriosine exhibits retention factor values ranging from 0.61 to 0.72, enabling reliable identification and quantification [32] [34].

Column chromatography techniques utilizing charcoal and alumina columns provide effective purification methods for gloriosine isolation from crude plant extracts [30]. The charcoal column effectively removes most impurities, while subsequent alumina column chromatography achieves final purification with assay values reaching 99.82 percent purity [30]. These chromatographic methods demonstrate high recovery rates of 85.2 percent and provide material suitable for analytical and research applications [30].

Over Pressured Layer Chromatography represents an advanced separation technique for gloriosine purification, employing isocratic solvent systems consisting of chloroform, acetone, and diethylamine in optimized ratios [33]. This method operates at flow rates of 0.8 milliliters per minute with eluent pressures not exceeding 40 bars [33]. The technique provides enhanced resolution and shorter analysis times compared to conventional thin layer chromatography methods [33]. Ultra Performance Liquid Chromatography coupled with mass spectrometry offers high-resolution separation and identification capabilities for gloriosine analysis in complex plant matrices [30].

Quantification in Plant Material

Quantitative analysis of gloriosine in plant material employs validated analytical methods that comply with International Conference on Harmonisation guidelines [34]. High Performance Thin Layer Chromatography represents the standard method for gloriosine quantification, demonstrating linearity in the concentration range of 100 to 400 nanograms per spot [34]. The method exhibits excellent regression coefficients of 0.9983 for gloriosine with optimal recovery rates of 100.023 percent [34].

Limit of detection and limit of quantification values for gloriosine have been established at 8.024 and 24.316 nanograms respectively, demonstrating the sensitivity of analytical methods [34]. Precision studies indicate that the analytical method provides reproducible results with relative standard deviation values within acceptable limits for both intraday and interday analyses [34]. Accuracy assessment through recovery studies at different concentration levels confirms the reliability of quantification methods [34].

Simultaneous quantification methods enable the analysis of gloriosine alongside colchicine and other related alkaloids in single analytical runs [22] [34]. These methods demonstrate significant metabolic variations among different plant populations, with gloriosine content ranging from 0.003 to 0.198 percent on a dry weight basis [22]. The quantification methods have been successfully applied to identify elite chemotypes with enhanced alkaloid content for commercial applications [22] [34].

Chemotaxonomic Significance

Variation Among Germplasms

Significant chemotaxonomic variation exists among different Gloriosa superba germplasms, with gloriosine content demonstrating substantial differences based on geographical origin and genetic factors [35] [22]. Comparative studies across nine germplasms from Central India revealed maximum gloriosine content in NBG-15 from Chitrakoot and NBG-13 from Bheraghat [35]. Similarly, investigations of germplasms from Sikkim Himalayas identified NBG-27 from Jorethang and NBG-26 from West Sikkim as elite chemotypes with superior gloriosine production [34].

Quantitative analysis across 22 natural populations from Western Ghats and adjoining areas demonstrates gloriosine content variation from 0.003 to 0.198 percent on a dry weight basis [22]. Cluster analysis based on metabolite content successfully identifies four elite chemotypes with enhanced alkaloid production capabilities [22]. The variation patterns indicate significant intraspecific metabolic diversity that can be exploited for commercial cultivation and pharmaceutical applications [22].

Regional variation studies demonstrate that germplasms from specific geographical locations consistently exhibit higher gloriosine content [35] [34]. The Western Ghats populations generally demonstrate higher alkaloid content compared to other regions, suggesting environmental and genetic factors influence metabolic production [22]. Molecular analysis reveals high similarity percentages ranging from 66 to 100 percent among populations, indicating genetic relationships that correlate with chemical variation patterns [36].

Ecological Factors Affecting Gloriosine Production

Environmental conditions significantly influence gloriosine production in Gloriosa superba, with multiple ecological factors demonstrating direct effects on alkaloid biosynthesis [41] [43]. Altitude represents a critical factor, with optimal gloriosine production occurring at elevations up to 600 meters from mean sea level, though the plant tolerates altitudes up to 2,500 meters [43] [10]. Temperature conditions favoring gloriosine production include warm, humid tropical climates with well-distributed seasonal patterns [41].

Rainfall patterns critically affect gloriosine production, with annual precipitation requirements of 350 to 400 centimeters distributed throughout the growing season [41]. Continuous moisture stress negatively impacts alkaloid biosynthesis, necessitating frequent irrigation during dry periods [41]. Excessive rainfall during December damages plants and reduces yield, while continuous cloudy weather promotes fungal diseases that adversely affect alkaloid production [41].

Soil conditions demonstrate significant influence on gloriosine production levels, with optimal growth occurring in sandy loam soils having pH values between 5.5 and 7.0 [41] [43]. Good drainage remains essential for successful cultivation, as waterlogged soils prevent proper root development and reduce alkaloid accumulation [41]. Soil nutrient status, including organic matter content and mineral availability, affects both plant vigor and secondary metabolite production [24]. Arbuscular mycorrhizal fungi associations enhance gloriosine concentration in plant tissues, suggesting important soil microbial interactions [24].

Evolutionary Aspects of Gloriosine Synthesis

The evolutionary significance of gloriosine synthesis in Gloriosa superba reflects broader patterns of alkaloid evolution within the Colchicaceae family [39]. Phenethylisoquinoline alkaloids, including gloriosine, represent a specialized metabolic pathway that has evolved within specific plant lineages [39]. The biosynthetic machinery for gloriosine production demonstrates evolutionary conservation across Colchicaceae species, suggesting ancient origins and adaptive significance [39].

Comparative analysis across Colchicaceae genera reveals that gloriosine and related tropolone alkaloids provide evolutionary advantages through defensive functions against herbivores and pathogens [39]. The complex biosynthetic pathway involving multiple enzymatic steps indicates evolutionary pressure favoring alkaloid production as a survival strategy [39]. Molecular evolutionary studies suggest that the genes encoding gloriosine biosynthetic enzymes have undergone adaptive evolution to optimize alkaloid production under environmental pressures [39].

The distribution of gloriosine across different Gloriosa species provides insights into evolutionary relationships and adaptive radiation within the genus [39]. Phylogenetic analysis indicates that alkaloid biosynthetic pathways represent evolutionarily conserved traits that have been maintained across species boundaries [39]. The evolutionary perspective suggests that gloriosine synthesis represents an important adaptive mechanism that has contributed to the ecological success of Gloriosa superba across diverse environmental conditions [39].

Data Tables

Table 1: Gloriosine Content Variation Among Gloriosa superba Germplasms

| Germplasm/Location | Gloriosine Content (% dry weight) | Reference |

|---|---|---|

| NBG-15 (Chitrakoot, M.P) | Maximum among Central India populations | [35] |

| NBG-13 (Bheraghat, M.P) | Maximum among Central India populations | [35] |

| NBG-27 (Jorethang, West Sikkim) | 0.032 | [34] |

| NBG-26 (West Sikkim) | Elite chemotype | [34] |

| Western Ghats populations | 0.003-0.198 | [22] |

| Central India populations | 0.040-0.198 | [17] |

Table 2: Analytical Methods for Gloriosine Quantification

| Method | Mobile Phase/Conditions | Detection Wavelength | Rf Value | Reference |

|---|---|---|---|---|

| High Performance Thin Layer Chromatography | Chloroform:acetone:diethylamine (5:4:1) | 350 nm | 0.61-0.72 | [32] [34] |

| Ultra Performance Liquid Chromatography-Mass Spectrometry | Positive/negative ionization modes | Mass spectrometry detection | Not applicable | [30] |

| High Performance Liquid Chromatography | Water:Acetonitrile (75:25) | 245 nm | Not applicable | [30] |

| Column Chromatography | Charcoal and alumina columns | Ultraviolet detection | Not applicable | [30] |

Table 3: Environmental Factors Affecting Gloriosine Production

| Factor | Optimal Range/Condition | Effect on Gloriosine Production | Reference |

|---|---|---|---|

| Altitude | Up to 2,500 m | Higher altitudes favor alkaloid production | [10] [43] |

| Temperature | Warm, humid tropical conditions | Promotes biosynthetic enzyme activity | [41] |

| Annual Rainfall | 350-400 cm, well-distributed | Essential for optimal plant growth | [41] |

| Soil pH | 5.5-7.0 | Neutral to slightly acidic optimal | [41] [43] |

| Soil Type | Sandy loam, well-drained | Prevents root rot, enhances alkaloid accumulation | [41] [43] |

| Climate | Tropical, high humidity | Supports continuous plant growth and metabolism | [10] [41] |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography has emerged as a preferred analytical technique for gloriosine analysis due to its cost-effectiveness, high sample throughput, and minimal sample preparation requirements [1]. The development of validated HPTLC methods has been particularly significant for simultaneous quantification of gloriosine alongside colchicine, enabling comprehensive analysis of Gloriosa superba extracts.

The optimized mobile phase system of chloroform:acetone:diethylamine (5:4:1 volume/volume/volume) has demonstrated excellent separation efficiency for gloriosine and colchicine [1]. Under these chromatographic conditions, gloriosine exhibits a retention factor (Rf) value of 0.61 ± 0.01, while colchicine shows an Rf value of 0.72 ± 0.02 [1]. The separation is performed on silica gel 60 F254 aluminum-backed plates with 200 nanometer layer thickness, utilizing linear ascending development over approximately 80 millimeters.

Detection is accomplished through densitometric scanning at 350 nanometers wavelength, which represents the absorption maximum for both alkaloids [1]. The method demonstrates excellent linearity over the concentration range of 100-400 nanograms per spot for both compounds, with correlation coefficients exceeding 0.998 [1]. The limit of detection and limit of quantification for gloriosine have been established at 8.024 and 24.316 nanograms per spot, respectively [1].

Method validation parameters demonstrate the robustness of HPTLC approaches. Recovery studies indicate accuracy values of 100.023% ± 0.01% for gloriosine, well within acceptable pharmaceutical analytical standards [1]. The precision of the method, expressed as relative standard deviation, consistently remains below 2% for replicate analyses [2].

Alternative HPTLC methods have employed slight modifications to the mobile phase composition while maintaining similar detection parameters. These variations typically involve adjustments to the diethylamine content or substitution with other basic modifiers to optimize peak resolution and reduce tailing effects [3].

Liquid Chromatography Techniques

Liquid chromatography methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet detection, represent the gold standard for gloriosine quantitative analysis. The development of reverse-phase HPLC methods has enabled accurate determination of gloriosine in complex plant matrices and pharmaceutical formulations.

The chromatographic separation is typically achieved using C18 columns with dimensions of 250 × 4.6 millimeters and 5 micrometer particle size [4]. Mobile phase systems employ gradient elution with water and acetonitrile, both containing 0.1% formic acid to enhance peak shape and retention reproducibility [4]. The gradient program initiates at 95% aqueous phase, gradually increasing to 70% organic phase over 23 minutes, followed by a strong wash at 95% acetonitrile [4].

Flow rates are maintained at 0.3-1.0 milliliters per minute, with injection volumes typically ranging from 1-20 microliters depending on sample concentration [4]. Temperature control at 40-50°C enhances separation efficiency and reduces analysis time [4]. Detection wavelengths of 245 nanometers or 350 nanometers are employed based on the specific analytical requirements [4].

Retention times for gloriosine under these conditions range from 21.77 to 22.02 minutes, providing adequate separation from colchicine and other related alkaloids [5]. The method demonstrates excellent linearity over concentration ranges suitable for pharmaceutical analysis, with correlation coefficients consistently exceeding 0.999 [6].

Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed to reduce analysis time while maintaining analytical performance. These methods utilize sub-2 micrometer particle size columns and optimized gradient profiles to achieve baseline separation in under 15 minutes [7].

Method Validation Parameters

Comprehensive method validation according to International Council for Harmonisation (ICH) Q2(R2) guidelines ensures analytical methods meet stringent quality standards for pharmaceutical analysis [8]. The validation parameters encompass specificity, linearity, accuracy, precision, detection limits, quantitation limits, range, and robustness.

Specificity and Selectivity: Gloriosine methods demonstrate excellent specificity through peak purity assessment and comparison of retention times with authentic standards [1]. No interfering peaks are observed at the retention time of gloriosine when analyzing complex plant extracts, confirming method selectivity [9].

Linearity: Calibration curves exhibit linear relationships over analytically relevant concentration ranges. For HPTLC methods, linearity spans 100-400 nanograms per spot with correlation coefficients of 0.9983 or higher [1]. HPLC methods demonstrate linearity over broader ranges, typically 0.1-0.7 micrograms per spot, with correlation coefficients exceeding 0.999 [2].

Accuracy: Recovery studies conducted at multiple concentration levels (50%, 100%, and 150% of nominal concentration) demonstrate accuracy within 98-102% for gloriosine [2]. These values fall well within acceptable limits for pharmaceutical analysis [8].

Precision: Both repeatability (intra-day precision) and intermediate precision (inter-day precision) meet acceptance criteria. Relative standard deviation values remain below 2% for repeatability and below 3% for intermediate precision [2]. These values confirm excellent method reproducibility.

Detection and Quantitation Limits: Limits of detection range from 0.71 to 8.024 nanograms per spot for HPTLC methods, while limits of quantitation span 2.16 to 24.316 nanograms per spot [1] [2]. These sensitivity levels are adequate for trace analysis in plant materials and pharmaceutical preparations.

Range: The analytical range encompasses 80-120% of the nominal test concentration, providing adequate coverage for pharmaceutical quality control applications [8].

Robustness: Method robustness studies evaluate the impact of small, deliberate variations in analytical parameters such as mobile phase composition, flow rate, temperature, and detection wavelength [10]. Results within ±2% of the original method confirm adequate robustness for routine analysis [8].

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy has provided definitive structural confirmation of gloriosine, establishing its identity as N-deacetyl-N-formyl-colchicine [11]. Two-dimensional NMR techniques have been particularly valuable for complete structural elucidation and differentiation from colchicine.

Proton NMR (¹H NMR) Characteristics: The most distinctive feature in the proton NMR spectrum of gloriosine is the aldehyde proton signal at δ 8.18 parts per million, which serves as a diagnostic marker distinguishing it from colchicine [11]. This signal represents the formamide hydrogen and is absent in colchicine, which instead shows an acetyl methyl signal at δ 1.97 parts per million [11].

The aromatic region (δ 6.5-7.5 parts per million) displays signals characteristic of the trimethoxybenzene moiety, similar to colchicine but with subtle differences in coupling patterns [11]. Multiple methoxy signals appear in the δ 3.6-4.1 parts per million region, confirming the presence of four methoxy groups in the molecule [11].

Aliphatic protons associated with the seven-membered ring appear in the δ 2.1-2.8 parts per million region for methylene protons and δ 4.5-5.0 parts per million for the methine proton bearing the formamide group [11]. These chemical shifts are consistent with the colchicine-like structure but show minor variations due to the different substitution pattern.

Carbon-13 NMR (¹³C NMR) Analysis: The carbon-13 NMR spectrum provides complementary structural information, with the aldehyde carbon appearing at δ 160.89 parts per million [11]. This signal replaces the acetamide carbonyl carbon observed in colchicine at δ 170.13 parts per million, confirming the formamide substitution [11].

The absence of the acetyl methyl carbon signal (observed in colchicine at δ 22.77 parts per million) provides additional confirmation of the structural differences between gloriosine and colchicine [11]. Aromatic carbons appear in the typical δ 110-160 parts per million region, while methoxy carbons are observed at δ 55-61 parts per million [11].

Two-Dimensional NMR Techniques: Correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) experiments have been employed to establish connectivity patterns and confirm structural assignments [11]. These techniques provide unambiguous identification of proton-proton and carbon-proton correlations, supporting the proposed structure.

Mass Spectrometry Applications

Mass spectrometry serves as a powerful analytical tool for gloriosine identification, quantification, and structural characterization. Electrospray ionization (ESI) in positive mode has emerged as the preferred ionization technique for gloriosine analysis.

Molecular Ion Characterization: The protonated molecular ion [M+H]⁺ of gloriosine appears at m/z 386.15981, corresponding to the molecular formula C₂₁H₂₃NO₆ [12]. This mass-to-charge ratio serves as the primary identification criterion in mass spectrometric analysis [13].

High-resolution mass spectrometry provides accurate mass measurements with mass errors typically below 5 parts per million, enabling confident molecular formula assignment [13]. The isotope pattern confirms the presence of 21 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and six oxygen atoms [12].

Fragmentation Patterns: Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that aid in structural elucidation and differentiation from related alkaloids. The base peak fragment appears at m/z 341.14, corresponding to loss of the formamide group (45 mass units) [13].

Additional significant fragments include m/z 326.15 and m/z 298.14, representing further fragmentation through loss of methyl groups and trimethoxybenzene moieties [13]. These fragmentation patterns are consistent with the proposed structure and provide diagnostic information for compound identification.

Ion Mobility Spectrometry: Advanced mass spectrometry platforms incorporate ion mobility separation, providing an additional dimension of analytical selectivity. The collision cross section (CCS) value for gloriosine has been determined as 190.5 Ų for the [M+H]⁺ ion [12]. This parameter serves as an additional identification criterion and aids in isomer differentiation.

Quantitative Applications: Selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) methods have been developed for quantitative analysis of gloriosine in complex matrices. These methods monitor specific precursor-to-product ion transitions, providing enhanced selectivity and sensitivity for trace analysis [7].

Infrared and UV-Visible Spectroscopy

Infrared and ultraviolet-visible spectroscopy provide complementary structural information for gloriosine characterization, particularly for functional group identification and electronic transition analysis.

Infrared Spectroscopy: The infrared spectrum of gloriosine exhibits characteristic absorption bands that confirm the presence of specific functional groups. A broad absorption band in the 3300-3500 wavenumber region indicates N-H stretching vibrations associated with the formamide group [14].

The carbonyl stretching frequency appears at approximately 1650 wavenumbers, characteristic of the formamide C=O group [14]. This frequency is distinctly different from the acetamide carbonyl in colchicine, providing a diagnostic marker for differentiation [14].

Aromatic C=C stretching vibrations appear in the 1500-1600 wavenumber region, while C-O stretching of methoxy groups is observed around 1250 wavenumbers [14]. These absorptions are consistent with the trimethoxybenzene portion of the molecule [14].

UV-Visible Spectroscopy: Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the aromatic chromophore system. Gloriosine exhibits maximum absorption at approximately 350 nanometers, which corresponds to π→π* transitions in the extended aromatic system [1].

The absorption spectrum shows fine structure characteristic of substituted benzene derivatives, with additional absorption bands in the 250-300 nanometer region [15]. These spectral features are utilized for both qualitative identification and quantitative determination in chromatographic methods [1].

The molar absorptivity of gloriosine at 350 nanometers has been determined through calibration studies, enabling accurate quantification in pharmaceutical and plant extract analyses [15]. The linear relationship between concentration and absorbance over the analytical range confirms compliance with Beer-Lambert law [15].

Advanced Analytical Approaches

Hyphenated Techniques

Hyphenated techniques represent the state-of-the-art in analytical chemistry, combining the separation power of chromatography with the identification capabilities of spectroscopic detection methods [16]. These integrated approaches have revolutionized gloriosine analysis by providing comprehensive structural and quantitative information in single analytical runs.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as the most powerful hyphenated technique for gloriosine analysis, enabling simultaneous separation, identification, and quantification [7]. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) provides exceptional analytical performance for complex plant extract analysis [13].

The integration of electrospray ionization with quadrupole time-of-flight mass analyzers enables accurate mass determination with sub-parts-per-million accuracy [13]. This capability facilitates confident molecular formula assignment and structural characterization of gloriosine and related alkaloids [7].

Mass defect filtering techniques have been employed to enhance the detection of colchicinoid alkaloids in complex mixtures [13]. Kendrick mass defect analysis enables visualization of homologous series and identification of structurally related compounds through characteristic mass difference patterns [7].

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less commonly employed due to sensitivity limitations, LC-NMR provides unparalleled structural information for gloriosine characterization [17]. This technique enables direct NMR analysis of chromatographically separated compounds without isolation requirements [16].

Stopped-flow LC-NMR experiments allow extended data acquisition times for improved signal-to-noise ratios [17]. Solid-phase extraction interfaces facilitate concentration and purification of target compounds prior to NMR analysis [16].

Gas Chromatography-Mass Spectrometry (GC-MS): Although gloriosine requires derivatization for GC analysis due to its polar nature, GC-MS provides valuable analytical capabilities [16]. Trimethylsilyl derivatization converts hydroxyl and amino groups to volatile derivatives suitable for gas chromatographic separation [18].

The high resolution achievable with GC separation combined with electron ionization mass spectrometry enables detailed fragmentation pattern analysis [16]. Library searching capabilities facilitate compound identification through comparison with reference spectra [18].

Computational Analysis Methods

Computational methods have become integral components of modern analytical approaches, providing theoretical frameworks for method optimization, data interpretation, and predictive modeling [19]. These approaches enhance the efficiency and reliability of gloriosine analytical methodologies.

Molecular Docking Studies: Computational docking experiments have provided valuable insights into gloriosine binding interactions with target proteins, particularly tubulin [20]. AutoDock and similar software packages enable prediction of binding affinities and interaction modes [11].

Docking studies reveal that gloriosine exhibits a binding score of -8.06 kilocalories per mole with tubulin protein, comparable to colchicine at -8.01 kilocalories per mole [11]. These computational predictions support experimental observations of similar biological activity profiles [20].

Molecular dynamics simulations extend docking studies by evaluating binding stability over time [11]. Root mean square deviation (RMSD) analysis confirms stable binding interactions between gloriosine and the colchicine binding site on tubulin [11].

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models provide valuable information for pharmaceutical development [20]. SwissADME and similar platforms enable prediction of drug-like properties and pharmacokinetic parameters [20].

Gloriosine demonstrates compliance with Lipinski's Rule of Five, indicating favorable oral bioavailability characteristics [20]. Predicted properties include molecular weight below 500 Daltons, fewer than five hydrogen bond donors, fewer than ten hydrogen bond acceptors, and lipophilicity (logP) below five [20].

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling correlates molecular descriptors with biological activity, enabling prediction of pharmacological properties [21]. Machine learning algorithms identify key structural features responsible for biological activity [19].

Descriptor calculation encompasses electronic, geometric, and topological parameters that influence molecular interactions [21]. These computational approaches guide the design of analytical methods and interpretation of structure-activity relationships [19].

Chemometric Analysis: Multivariate statistical methods enhance the interpretation of complex analytical data sets [7]. Principal component analysis (PCA) identifies patterns in spectroscopic and chromatographic data, facilitating quality control and authentication applications [22].

Partial least squares regression models enable quantitative analysis from spectroscopic data without traditional calibration standards [19]. These approaches are particularly valuable for high-throughput screening applications and process analytical technology implementations [16].

Quantitative Structure Analysis

Quantitative structure analysis encompasses the systematic investigation of molecular properties and their relationships to analytical behavior and biological activity [23]. These approaches provide fundamental understanding of gloriosine characteristics and guide analytical method development.

Electronic Structure Calculations: Density functional theory (DFT) calculations provide detailed information about gloriosine electronic structure, including molecular orbital energies, charge distribution, and polarizabilities [21]. These properties influence spectroscopic behavior and chromatographic retention characteristics [19].

Calculated UV-visible absorption spectra enable optimization of detection wavelengths for chromatographic methods [21]. Time-dependent DFT calculations predict electronic transitions and oscillator strengths, supporting experimental spectroscopic observations [19].

Conformational Analysis: Molecular mechanics and quantum mechanical calculations identify low-energy conformations of gloriosine [21]. Conformational flexibility influences chromatographic behavior and biological activity through differential binding interactions [23].

Potential energy surface mapping reveals conformational preferences and transition barriers [19]. These calculations support the interpretation of NMR coupling constants and chromatographic retention mechanisms [21].

Pharmacophore Modeling: Three-dimensional pharmacophore models identify essential molecular features responsible for biological activity [23]. These models guide the development of analytical methods for activity-based screening and quality control applications [21].

Feature mapping includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings [23]. Distance constraints between pharmacophoric features provide selectivity criteria for analytical method development [19].

Molecular Property Prediction: Computational models predict physicochemical properties relevant to analytical method development, including solubility, stability, and partition coefficients [21]. These predictions guide mobile phase selection and sample preparation protocols [19].

Abraham solvation parameter models describe solute-solvent interactions governing chromatographic retention [21]. These descriptors enable rational method development and transfer between different analytical platforms [23].

Purity

Quantity

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard